

"GLUT1-IN-2" as a tool compound in metabolic research

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Compound of Interest

Compound Name: GLUT1-IN-2

Cat. No.: B10810793

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GLUT1-IN-2: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLUT1-IN-2 is a small molecule inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membranes of mammalian cells. As a member of the solute carrier family 2 (SLC2), GLUT1 plays a critical role in basal glucose uptake in most tissues and is particularly important for cellular bioenergetics. The upregulation of GLUT1 is a well-established hallmark of various cancers, where it supports the high glycolytic rate characteristic of the Warburg effect. This makes GLUT1 an attractive target for therapeutic intervention in oncology and for studying metabolic reprogramming in various physiological and pathological states. **GLUT1-IN-2** serves as a valuable tool compound for investigating the biological roles of GLUT1 and for validating it as a drug target.

Biochemical and Pharmacological Properties

GLUT1-IN-2 is a potent inhibitor of GLUT1-mediated glucose transport. The key quantitative data for this compound are summarized below.

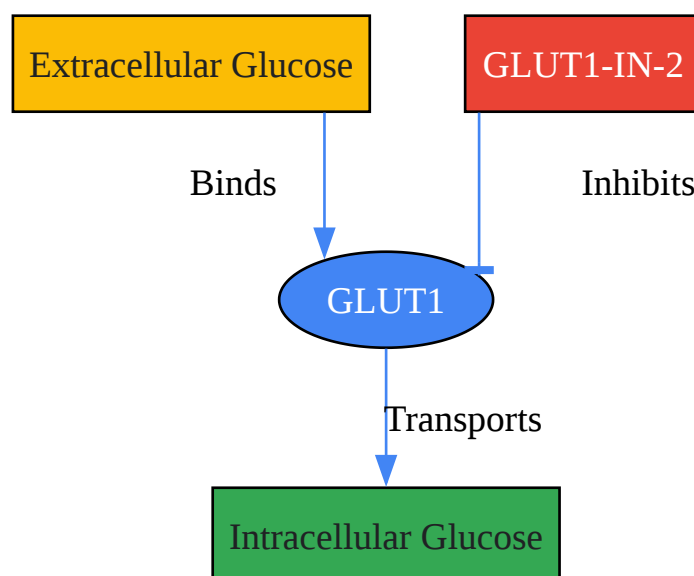
Property	Value	Reference
IC50 (GLUT1)	12 μ M	[1]
IC50 (PfHT)	13 μ M	[1]
CAS Number	305357-89-5	[1]
Molecular Formula	C21H17N3O	
SMILES	<chem>O=C(NC1=CC=CC(C2=NC3=CC=CC=C3N2)=C1)C4=CC=C(C(C)=C4</chem>	[1]

Note: PfHT refers to the Plasmodium falciparum hexose transporter. The similar IC50 value suggests potential off-target effects in studies involving this parasite. A comprehensive selectivity profile against other human GLUT isoforms (GLUT2, GLUT3, GLUT4) is not yet publicly available and represents a critical data gap for this compound.

Mechanism of Action

GLUT1-IN-2 functions by directly inhibiting the glucose transport activity of the GLUT1 protein. While the precise binding site and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been fully elucidated in publicly available literature, it is understood to interfere with the conformational changes of the transporter that are necessary for glucose translocation across the cell membrane.

Below is a simplified representation of the proposed mechanism of action.



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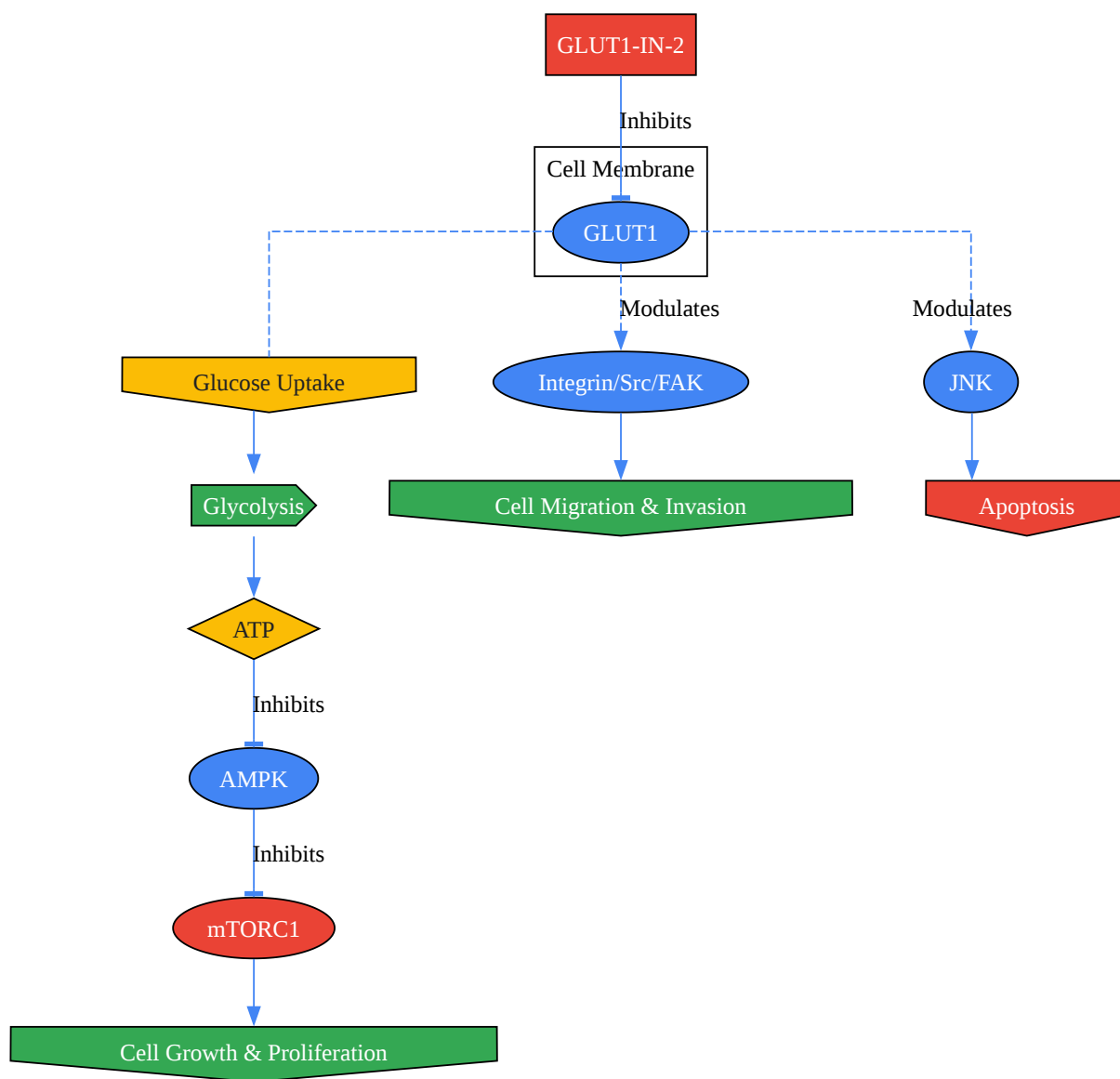
Caption: Inhibition of GLUT1-mediated glucose transport by **GLUT1-IN-2**.

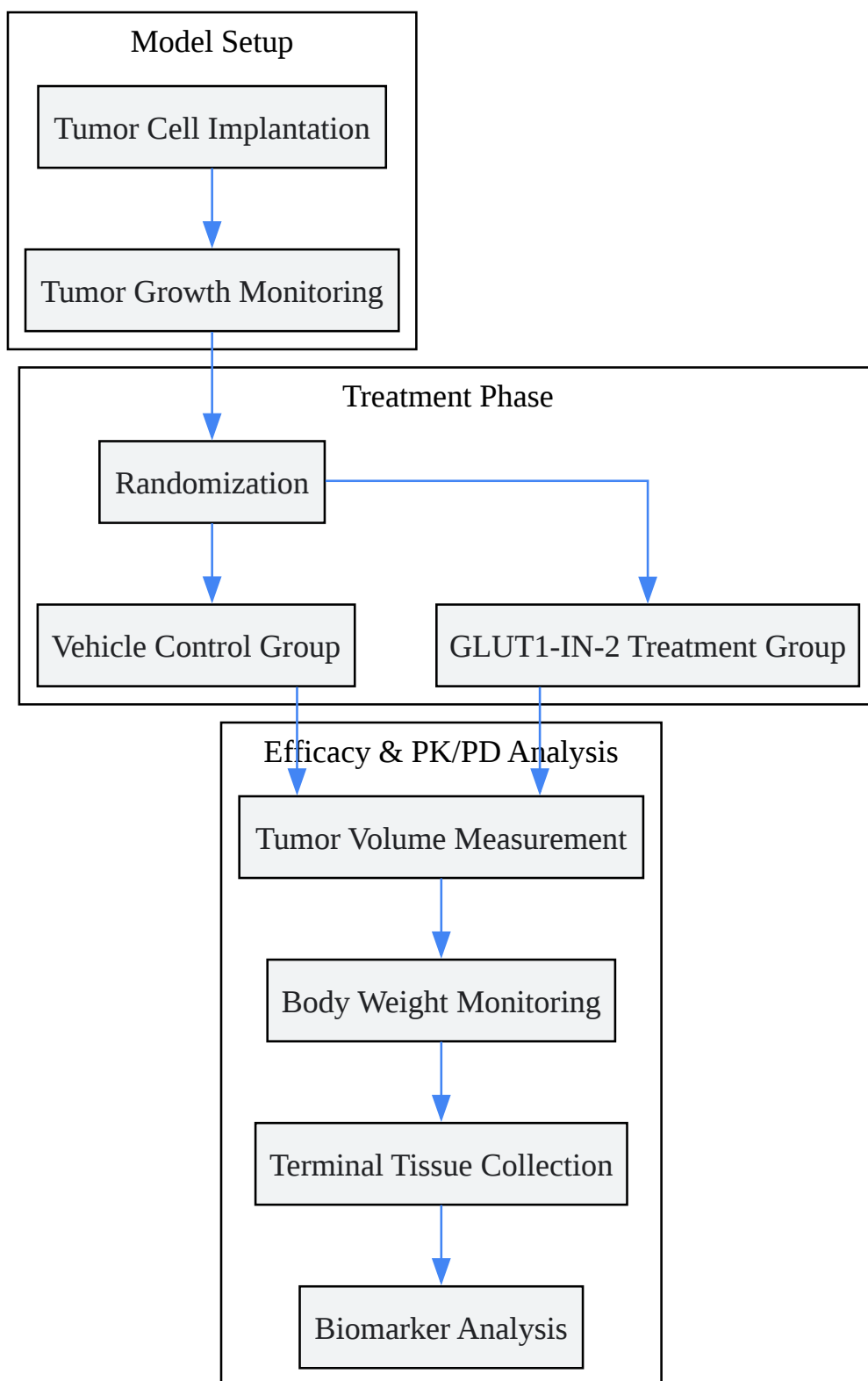
Signaling Pathways Affected by GLUT1 Inhibition

Inhibition of GLUT1 with tool compounds like **GLUT1-IN-2** can have significant downstream effects on various signaling pathways that are coupled to cellular metabolism and energy status. While specific studies on the signaling effects of **GLUT1-IN-2** are limited, the general consequences of GLUT1 inhibition are known to include:

- **PI3K/Akt/mTOR Pathway:** This central signaling node is a master regulator of cell growth, proliferation, and survival. GLUT1 expression and activity are often downstream targets of this pathway. Conversely, inhibiting GLUT1 can lead to a reduction in glycolytic flux, decreased ATP production, and subsequent activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTORC1 complex.^[2]
- **Integrin β 1/Src/FAK Signaling:** In some cancer models, GLUT1 has been shown to regulate cell proliferation, migration, and invasion through the integrin β 1/Src/FAK signaling axis. Inhibition of GLUT1 may, therefore, disrupt these processes.
- **JNK Pathway:** The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including metabolic stress. Inhibition of GLUT1 has been shown to modulate JNK activity, which can influence apoptosis and other cellular outcomes.

The following diagram illustrates the potential impact of GLUT1 inhibition on these key signaling pathways.





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